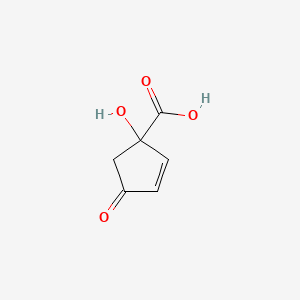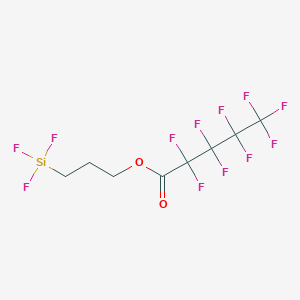
3-(Trifluorosilyl)propyl nonafluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluorosilyl)propyl nonafluoropentanoate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluorosilyl and nonafluoropentanoate groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluorosilyl)propyl nonafluoropentanoate typically involves the reaction of 3-(trifluorosilyl)propyl alcohol with nonafluoropentanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluorosilyl)propyl nonafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluorosilyl and nonafluoropentanoate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-(Trifluorosilyl)propyl nonafluoropentanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is employed in the study of biological systems, where its unique properties can be utilized to probe specific biochemical pathways.
Medicine: Research into the potential therapeutic applications of the compound is ongoing, with studies exploring its use in drug development and delivery.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Trifluorosilyl)propyl nonafluoropentanoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can interact with various biological molecules, influencing their function and activity. The nonafluoropentanoate group contributes to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl isocyanate: Another compound with a similar silyl group but different functional properties.
3-(Trifluorosilyl)propyl methacrylate: Shares the trifluorosilyl group but has a different ester group.
Uniqueness
3-(Trifluorosilyl)propyl nonafluoropentanoate is unique due to the combination of trifluorosilyl and nonafluoropentanoate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
92916-37-5 |
|---|---|
Molekularformel |
C8H6F12O2Si |
Molekulargewicht |
390.20 g/mol |
IUPAC-Name |
3-trifluorosilylpropyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate |
InChI |
InChI=1S/C8H6F12O2Si/c9-5(10,4(21)22-2-1-3-23(18,19)20)6(11,12)7(13,14)8(15,16)17/h1-3H2 |
InChI-Schlüssel |
CLXSAWNWJGANHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C[Si](F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


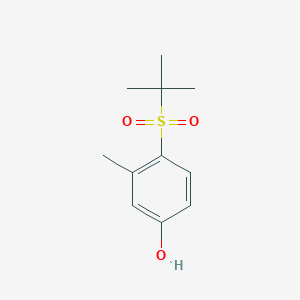
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)
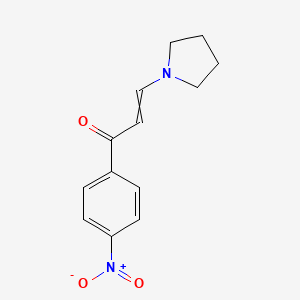
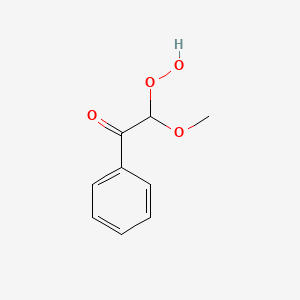
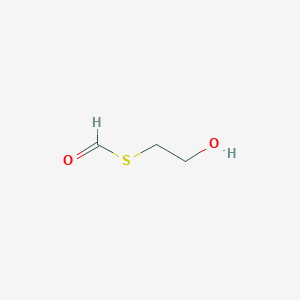
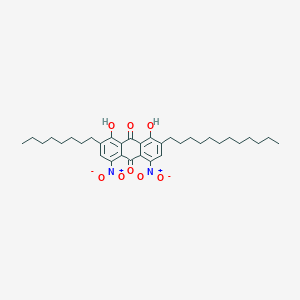
![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
![Bis[2-(trifluoromethoxy)-2,3,3,3-tetrafluoropropionyl] peroxide](/img/structure/B14368776.png)
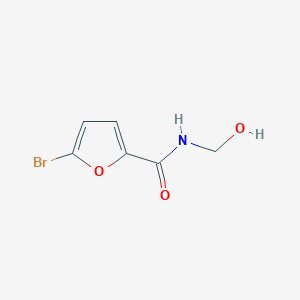
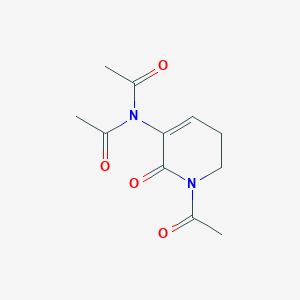
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
